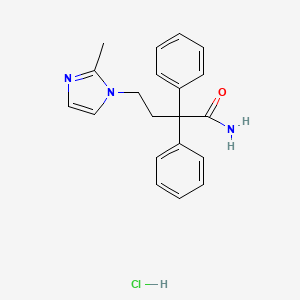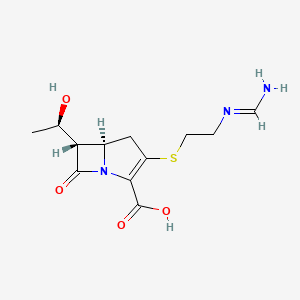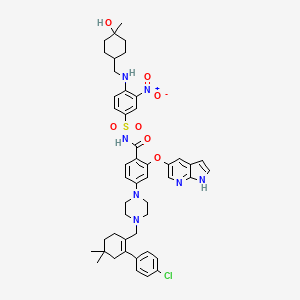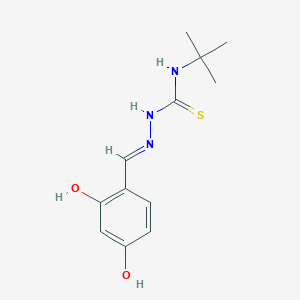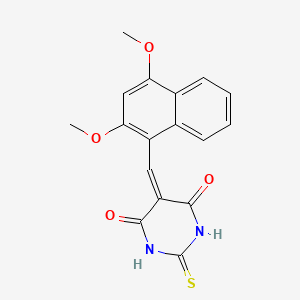
IT-901
Descripción general
Descripción
IT-901 es un inhibidor potente y activo por vía oral de la subunidad c-Rel de NF-κB. Su estructura química es la de un derivado de naftiltio-barbitúrico bioactivo. Notablemente, this compound ha demostrado potencial para los tumores linfoides humanos y puede mejorar la enfermedad de injerto contra huésped (GVHD) .
Métodos De Preparación
Rutas de síntesis: Desafortunadamente, las rutas sintéticas específicas para IT-901 no están ampliamente documentadas en la literatura disponible. Se sintetiza a través de procesos químicos que involucran derivados de naftaleno y ácido tiobarbitúrico.
Métodos de producción industrial: Hasta ahora, no existen métodos de producción a escala industrial establecidos para this compound. La investigación y el desarrollo en esta área están en curso.
Análisis De Reacciones Químicas
Reactividad: IT-901 interactúa con la vía NF-κB, específicamente dirigido a la subunidad c-Rel. Inhibe la unión al ADN de c-Rel con una IC50 de 3 μM y la unión al ADN de NF-κB con una IC50 de 0.1 μM .
Reactivos y condiciones comunes: Los reactivos y condiciones exactos utilizados en la síntesis de this compound siguen siendo propietarios. Su bioactividad sugiere la participación de reacciones de sustitución nucleofílica y posiblemente procesos oxidativos.
Productos principales: this compound inhibe principalmente la actividad de c-Rel, que desempeña un papel crucial en las respuestas inmunitarias y la inflamación. Al interrumpir la unión al ADN de c-Rel, this compound puede modular la expresión génica aguas abajo.
Aplicaciones Científicas De Investigación
IT-901 ha despertado interés en varios campos científicos:
Investigación del cáncer: Su potencial para los tumores linfoides humanos lo hace relevante en la investigación oncológica.
Inmunología: Dado su impacto en la señalización de NF-κB, this compound puede influir en las respuestas inmunitarias y las enfermedades autoinmunitarias.
Medicina de trasplantes: Su potencial para mejorar la GVHD es significativo para los pacientes trasplantados.
Mecanismo De Acción
El mecanismo de IT-901 implica la inhibición de c-Rel, un factor de transcripción dentro de la familia NF-κB. Al interrumpir la unión al ADN de c-Rel, modula la expresión génica relacionada con la inflamación, la supervivencia celular y las respuestas inmunitarias.
Comparación Con Compuestos Similares
Si bien la singularidad de IT-901 radica en su objetivo específico de c-Rel, existen otros inhibidores de NF-κB. Algunos ejemplos incluyen BAY 11-7082, celastrol y sulfasalazina.
Propiedades
IUPAC Name |
5-[(2,4-dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-22-13-8-14(23-2)11(9-5-3-4-6-10(9)13)7-12-15(20)18-17(24)19-16(12)21/h3-8H,1-2H3,(H2,18,19,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOPCCOYRKEHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-tert-butyl-1-(3,3-dimethylbutyl)-4-[1-(2-hydroxyethyl)-7-(methanesulfonamido)-1-oxo-4H-2,4,1λ5-benzodiazaphosphinin-3-yl]-5-oxo-2H-pyrrol-3-olate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B608062.png)
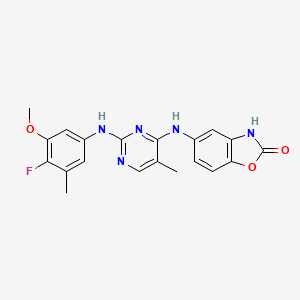

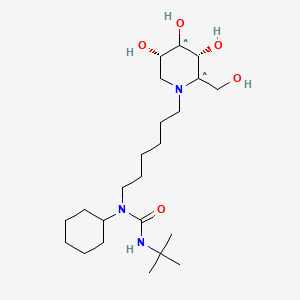


![N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B608074.png)
